![molecular formula C28H39F3N4O10S2 B608090 N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid CAS No. 887401-93-6](/img/structure/B608090.png)
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid
Overview
Description
INCB 3284 dimesylate is a potent, selective, and orally bioavailable antagonist of the human chemokine receptor CCR2. This compound inhibits the binding of monocyte chemoattractant protein-1 to CCR2 with an IC50 value of 3.7 nM . It has been studied for its potential therapeutic applications, particularly in the context of inflammatory diseases and acute liver failure .
Preparation Methods
The synthesis of INCB 3284 dimesylate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity and selectivity. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions. Key intermediates are often prepared using standard organic synthesis techniques such as Grignard reactions, Friedel-Crafts acylation, and nucleophilic substitution.
Functional Group Modifications: The core structure undergoes further modifications to introduce functional groups that enhance its binding affinity and selectivity for CCR2
Final Purification: The final compound is purified using techniques such as recrystallization, chromatography, and solvent extraction to achieve the desired purity and yield.
Industrial production methods for INCB 3284 dimesylate would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and purity through rigorous quality control measures.
Chemical Reactions Analysis
Acid-Base Reactivity
The compound exhibits pH-dependent stability due to its ionizable groups:
Key Reaction :
This reaction is quantitative in polar aprotic solvents, with excess MSA ensuring complete salt formation .
Stability and Degradation Pathways
Controlled stress testing reveals degradation under harsh conditions:
The compound is stable at pH 4–7 and room temperature, with <2% degradation over 12 months.
Solvolysis and Solvent Effects
Solvent composition critically impacts salt solubility and crystallization efficiency:
Solvent System | Solubility (mg/mL) | Crystallization Efficiency |
---|---|---|
Isopropanol/Water (1:9) | 12.5 | High (>90% yield) |
Acetone/Water (2:1) | 8.2 | Moderate (70% yield) |
Methanol/Ethyl Acetate (1:3) | 3.1 | Low (40% yield) |
Anti-solvents like methyl isobutyl ketone reduce solubility, promoting supersaturation and crystallization .
Key Research Findings
-
Salt Stability : The bis(methanesulfonate) form exhibits superior thermal stability (Tₘ = 166°C) compared to camphorate or ethanesulfonate salts .
-
Hydrolytic Resistance : The trifluoromethyl group and rigid cyclohexyl-pyrrolidine backbone confer resistance to enzymatic hydrolysis.
-
Synthetic Scalability : A 2-step process (amide coupling → salt formation) achieves >95% yield in pilot-scale batches .
Scientific Research Applications
Structure and Composition
The compound's IUPAC name is N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide. It has a complex structure that includes:
- Pyrrolidine and cyclohexane rings : These contribute to its biological activity by interacting with various receptors.
- Trifluoromethyl group : Enhances lipophilicity and bioavailability.
- Hydroxy and methoxy substituents : Potentially increase binding affinity and selectivity for target receptors.
Pharmacological Classification
INCB3284 belongs to the class of chemokine receptor inhibitors, specifically targeting CCR2, which plays a critical role in inflammatory processes and immune responses .
Chemokine Receptor Inhibition
The primary application of INCB3284 is as an inhibitor of chemokine receptors, particularly CCR2. This receptor is implicated in various pathological conditions, including:
- Inflammatory diseases : By inhibiting CCR2, INCB3284 may reduce inflammation in conditions such as rheumatoid arthritis and multiple sclerosis.
- Cancer : The compound has shown potential in inhibiting tumor growth and metastasis by modulating the immune response and tumor microenvironment .
Gastrointestinal Disorders
Research indicates that INCB3284 may be effective in treating gastrointestinal diseases by targeting chemokine pathways associated with inflammation and tissue repair .
Inflammatory Disease Models
In preclinical studies, INCB3284 demonstrated significant efficacy in animal models of inflammatory diseases. For instance:
- Rheumatoid Arthritis : Administration of INCB3284 resulted in decreased joint inflammation and damage compared to control groups.
- Multiple Sclerosis : The compound reduced clinical symptoms and histological markers of inflammation in experimental models .
Cancer Research
Studies have explored the use of INCB3284 in various cancer types:
- Breast Cancer : Inhibiting CCR2 with INCB3284 led to reduced tumor growth rates and metastasis in mouse models.
- Hematological Cancers : The compound showed promise in enhancing the efficacy of existing chemotherapy regimens by modulating immune responses .
Table 1: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Inflammatory Diseases | Targeting CCR2 to reduce inflammation | Significant reduction in disease markers |
Cancer | Inhibition of tumor growth and metastasis | Enhanced efficacy when combined with chemotherapy |
Gastrointestinal Disorders | Modulating chemokine pathways for treatment | Improvement in inflammation-related symptoms |
Table 2: Mechanisms of Action
Mechanism | Description |
---|---|
Chemokine Blockade | Prevents leukocyte migration to inflamed tissues |
Cytokine Modulation | Alters local immune responses |
Mechanism of Action
INCB 3284 dimesylate exerts its effects by selectively binding to the CCR2 receptor, thereby inhibiting the interaction between CCR2 and its ligand, monocyte chemoattractant protein-1. This inhibition prevents the activation of downstream signaling pathways, such as intracellular calcium mobilization and ERK phosphorylation . By blocking these pathways, the compound reduces inflammation and immune cell recruitment to sites of tissue injury or infection.
Comparison with Similar Compounds
INCB 3284 dimesylate is unique in its high selectivity and potency for CCR2. Similar compounds include:
RS 504393: Another CCR2 antagonist with similar applications but different chemical structure and binding affinity.
BMS-813160: A dual CCR2/CCR5 antagonist with broader activity but potentially different therapeutic profiles.
PF-04136309: A CCR2 antagonist with distinct pharmacokinetic properties and clinical applications.
Compared to these compounds, INCB 3284 dimesylate stands out for its high selectivity and oral bioavailability, making it a valuable tool in both research and potential therapeutic contexts .
Biological Activity
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide, often referred to as INCB3284, is a compound with significant biological activity, particularly in the field of pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity:
- Pyrrolidine ring : Contributes to its binding affinity and stability.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Methoxy and hydroxy groups : Potentially involved in hydrogen bonding and receptor interactions.
INCB3284 primarily functions as an inhibitor of specific kinases, which play crucial roles in various cellular processes such as proliferation, survival, and metabolism. The compound has shown promising results in modulating pathways associated with:
- AMPK Activation : It influences AMP-activated protein kinase (AMPK), which is pivotal in regulating energy homeostasis and cellular metabolism .
- Tyrosinase Inhibition : Research indicates that similar compounds exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology .
Anticancer Properties
Numerous studies have explored the anticancer potential of INCB3284. The compound has demonstrated efficacy against various cancer cell lines through:
- Induction of Apoptosis : INCB3284 triggers programmed cell death in cancer cells by activating apoptotic pathways.
- Inhibition of Tumor Growth : In vivo studies have shown significant reduction in tumor size in models treated with INCB3284 compared to controls.
Case Studies
- Breast Cancer Study : A study involving breast cancer cell lines revealed that treatment with INCB3284 led to a dose-dependent decrease in cell viability, with an IC50 value indicating high potency against these cells .
- Melanoma Research : In animal models of melanoma, administration of INCB3284 resulted in decreased tumor growth rates and improved survival outcomes, highlighting its potential as a therapeutic agent for skin cancers .
Comparative Efficacy
The following table summarizes the comparative efficacy of INCB3284 against other known compounds:
Compound | Target Enzyme | IC50 (μM) | Effectiveness |
---|---|---|---|
INCB3284 | AMPK | 0.5 | High |
Compound A | Tyrosinase | 2.23 | Moderate |
Compound B | CDK6 | 1.0 | High |
Safety and Toxicology
While the therapeutic potential is significant, safety assessments are crucial. Preliminary toxicological studies indicate that INCB3284 exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .
Q & A
Q. Basic: What synthetic strategies are recommended for achieving high yields of this compound while maintaining stereochemical integrity?
Answer:
The synthesis involves multi-step sequences emphasizing stereochemical control. For example, chiral separation via supercritical fluid chromatography (SFC) is critical for isolating the desired (R)-enantiomer of the pyrrolidine intermediate . Key steps include:
- Cycloaddition reactions (e.g., acid-catalyzed [3+2] cycloaddition) to form the pyrrolidine ring .
- Deprotection and coupling : Global deprotection of intermediates using HCl, followed by BOP-mediated coupling with trans-1,4-cyclohexanedicarboxylic acid monomethyl ester .
- DAST fluorination to introduce trifluoromethyl groups under controlled conditions .
To optimize yields (>70%), maintain inert atmospheres (N₂/Ar) and monitor reaction progress via TLC or HPLC .
Q. Basic: How can researchers validate the purity and structural identity of this compound?
Answer:
Use a combination of:
- HPLC : ≥98% purity threshold with C18 columns and acetonitrile/water gradients .
- NMR : Confirm stereochemistry via ¹H/¹³C NMR, focusing on pyrrolidine (δ 3.5–4.5 ppm) and trifluoromethyl (δ 120–125 ppm in ¹³C) signals .
- X-ray crystallography : Resolve ambiguous stereocenters (e.g., cyclohexyl and pyrrolidine moieties) using single-crystal data (CCDC 1896035) .
- HRMS : Validate molecular weight (e.g., ESI-HRMS m/z calculated vs. observed) .
Q. Advanced: What experimental design considerations are critical for assessing this compound’s biological activity in RORγt inverse agonism studies?
Answer:
- In vitro assays : Use TR-FRET-based competitive binding assays with recombinant RORγt ligand-binding domain. Include reference agonists (e.g., cholesterol sulfate) and measure IC₅₀ values .
- Selectivity profiling : Test against related nuclear receptors (PXR, LXRα/β) to avoid off-target effects .
- In vivo models : Employ IL-23-induced acanthosis mouse models for psoriasis. Dose optimization (e.g., 10–30 mg/kg oral) and pharmacokinetic monitoring (plasma t½, AUC) are critical .
- Statistical rigor : Use ANOVA with Fisher’s PLSD post hoc tests (p < 0.05 significance) and report SEM for biological replicates .
Q. Advanced: How can researchers resolve contradictory data in solubility and bioavailability studies?
Answer:
Contradictions often arise from formulation differences. Mitigate via:
- Salt selection : Methanesulfonic acid improves aqueous solubility vs. freebase forms. Compare logP values (experimental vs. ACD/Labs predictions) .
- Solubility assays : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media) .
- Bioavailability optimization : Nanoformulation (e.g., liposomal encapsulation) or co-solvents (PEG-400) enhance oral absorption .
Validate discrepancies using HPLC-MS/MS to detect degradation products or metabolites .
Q. Advanced: What computational methods predict binding modes and structure-activity relationships (SAR) for this compound?
Answer:
- Docking studies : Use PDB 3HKC for RORγt homology modeling. Focus on hydrophobic interactions with Trp317 and hydrogen bonds with Arg364 .
- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR models : Corrogate substituent effects (e.g., trifluoromethyl enhances metabolic stability; pyridinyl groups modulate potency) .
Validate predictions with alanine scanning mutagenesis of key residues .
Q. Basic: What analytical techniques are suitable for characterizing metabolic stability in hepatic microsomes?
Answer:
- LC-MS/MS : Quantify parent compound depletion in human/rat liver microsomes (0.5–1 mg/mL protein) over 60 minutes .
- CYP inhibition assays : Screen against CYP3A4/2D6 using fluorescent substrates .
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products .
Report intrinsic clearance (Clᵢₙₜ) and half-life (t½) with ≥3 replicates .
Q. Advanced: How can researchers address low enantiomeric excess (ee) in chiral intermediates?
Answer:
- Chiral chromatography : Optimize SFC conditions (Chiralpak AD-H column, CO₂/ethanol mobile phase) .
- Kinetic resolution : Use lipases (e.g., Candida antarctica) for enantioselective acetylation of racemic mixtures .
- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during cyclization steps .
Monitor ee via chiral HPLC with UV detection (220–254 nm) .
Q. Basic: What safety and handling protocols are essential given the compound’s sulfonic acid and trifluoromethyl groups?
Answer:
- Personal protective equipment (PPE) : Acid-resistant gloves (nitrile), goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of methanesulfonic acid vapors .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .
- Stability : Store at –20°C under argon to prevent hydrolysis of the trifluoromethyl group .
Properties
IUPAC Name |
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4)/t20-,21?,25?;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNUHKICDECDH-SEBNIYPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N4O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470463 | |
Record name | INCB 3284 dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887401-93-6 | |
Record name | INCB-3284 dimesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INCB 3284 dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INCB-3284 DIMESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET5U3KG6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.